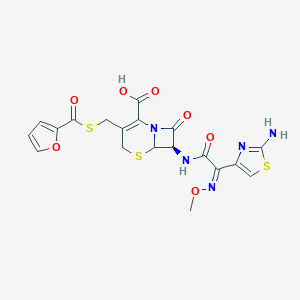
Ceftiofur
Vue d'ensemble
Description
Ceftiofur is a third-generation cephalosporin antibiotic, first described in 1987. It is primarily used in veterinary medicine and is marketed under various trade names such as Excenel, Naxcel, and Excede. This compound is effective against a broad spectrum of Gram-positive and Gram-negative bacteria and is resistant to the antibiotic resistance enzyme beta-lactamase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of ceftiofur involves several key steps:
Industrial Production Methods
In industrial settings, this compound is often prepared as a long-acting hydrochloric injection. The process involves using soybean oil as a solvent, heating it to 140-150°C for sterilization, and then cooling it to room temperature. The this compound is then dissolved or dispersed in the sterilized solvent, followed by grinding and further processing to achieve the desired particle fineness .
Analyse Des Réactions Chimiques
Hydrolysis of the Thioester Bond
Ceftiofur's core structure contains a labile thioester bond that undergoes rapid hydrolysis in biological systems, forming desfuroylthis compound (DFC) . This reaction is enzymatically mediated and occurs across multiple species:
Key findings :
-
DFC forms covalent bonds with serum proteins (e.g., albumin) in rats but remains unbound in cattle plasma .
-
Alkaline urine in herbivores promotes dimerization into 3,3'-desfuroylthis compound disulfide .
Thermal Degradation Reactions
Heating this compound induces structural changes, generating cytotoxic degradation products:
| Parameter | This compound (CEF) | Thermally Treated CEF (60 min) | CEF-Aldehyde (CEF-1) |
|---|---|---|---|
| IC50 (LO2 cells, 24 h) | 3,052 μg/mL | 1,967 μg/mL | 573 μg/mL |
| Molecular Weight (m/z) | 524.0 | 524.0 (residual) | 243.1 |
| Retention Time (LC-MS) | 2.9 min | 2.9 min (CEF), 0.4 min (CEF-1) | 0.4 min |
Degradation pathway :
-
CEF-1 arises from β-lactam ring cleavage and exhibits 5.3× higher cytotoxicity than parent CEF .
-
Similar degradation occurs in this compound’s primary metabolite, desfuroylthis compound, under heating .
Oxidative and Conjugative Metabolism
This compound undergoes oxidation and conjugation, producing species-specific metabolites:
Comparative Metabolite Profiles
| Reaction Type | Rats | Cattle | Pigs |
|---|---|---|---|
| Oxidation | This compound sulfoxide | DFC thiolactone | DFC sulfoxide |
| Conjugation | Cysteine thioesters | Acetamide conjugates | Cysteine disulfides |
Notable observations :
-
Rat liver S-9 fractions convert 119 mg/kg this compound to DFC within 15 minutes .
-
Cattle excrete 87% DFC acetamide conjugates in urine, while pigs show DFC-cysteine disulfides as dominant metabolites .
In Vitro Cytostatic Effects
Prolonged exposure to this compound in CHO cells induces cytostatic effects without direct cytotoxicity:
Applications De Recherche Scientifique
Ceftiofur has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of cephalosporin antibiotics.
Biology: this compound is used to study bacterial resistance mechanisms and the efficacy of antibiotics against various bacterial strains.
Mécanisme D'action
Ceftiofur exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This binding inhibits the final stages of peptidoglycan synthesis, leading to cell lysis and death . The primary molecular target of this compound is the bacterial cell wall synthesis pathway .
Comparaison Avec Des Composés Similaires
Ceftiofur is unique among cephalosporins due to its broad spectrum of activity and resistance to beta-lactamase. Similar compounds include:
Cephapirin: A first-generation cephalosporin used for intramammary treatment of mastitis in dairy cattle.
Cefquinome: A fourth-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Ceftriaxone: A third-generation cephalosporin used in human medicine for treating severe bacterial infections.
This compound’s unique properties, such as its resistance to beta-lactamase and broad-spectrum activity, make it particularly valuable in veterinary medicine .
Propriétés
Numéro CAS |
80370-57-6 |
|---|---|
Formule moléculaire |
C19H17N5O7S3 |
Poids moléculaire |
523.6 g/mol |
Nom IUPAC |
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H17N5O7S3/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28)/t12-,16-/m1/s1 |
Clé InChI |
ZBHXIWJRIFEVQY-MLGOLLRUSA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O |
SMILES isomérique |
CON=C(C1=CSC(=N1)N)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O |
SMILES canonique |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O |
Key on ui other cas no. |
80370-57-6 |
Numéros CAS associés |
104010-37-9 (hydrochloride salt) |
Solubilité |
In water, 23 mg/L at 25 °C (est) |
Synonymes |
[6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[(2-furanylcarbonyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; (6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[(2-furanylcarb |
Pression de vapeur |
5.9X10-20 mm Hg at 25 °C (est) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















